molecular formula C13H18N2 B1365294 8-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 93428-56-9

8-Benzyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B1365294
CAS RN: 93428-56-9
M. Wt: 202.3 g/mol
InChI Key: KQCFTYDLIJTKLE-UHFFFAOYSA-N
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Scientific Research Applications

Improved Synthesis Processes

Chemical Transformations and Reactions

  • Thermal and Chemical Intramolecular Migration: The 8-acyl-3,8-diazabicyclo[3.2.1]octanes, including derivatives of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, undergo rearrangement through thermal action to 3-acyl-3-8-diazabicyclo[3.2.1]octanes (Cignarella, Testa, & Pasqualucci, 1963).

Synthesis of Analogs

  • Analog Synthesis for Receptor Affinity: Research includes the synthesis of analogs of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, such as 8-methyl-3,8-diazabicyclo(3.2.1)octane (azatropane), to evaluate their affinity at specific receptors (Singh et al., 2007).

Potential Pharmaceutical Applications

  • Antiparkinson Agent Synthesis: Certain derivatives of 3,8-diazabicyclo[3.2.1]octanes have been synthesized as potential antiparkinson agents, indicating the pharmaceutical significance of this compound's structure (Occelli, Fontanella, & Testa, 1977).

Structural and Conformational Studies

  • Structural Analysis: Detailed structural and conformational studies have been conducted on derivatives of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, providing insights into their molecular behavior and potential pharmaceutical applications (Bombieri et al., 2002).

Future Directions

The 8-azabicyclo[3.2.1]octane


properties

IUPAC Name

8-benzyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCFTYDLIJTKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477194
Record name 8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-3,8-diazabicyclo[3.2.1]octane

CAS RN

93428-56-9
Record name 8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3,8-diazabicyclo[3.2.1]octane
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Synthesis routes and methods I

Procedure details

The product of Example 1E (2.88 g, 13.3 mmol) in 40 mL THF was added via cannula to a mixture of LiAlH4 (1.52 g, 39.9 mmol) in 40 mL THF at 0° C. After the addition was complete, the reaction mixture was allowed to warm to ambient temperature and stir for 2 h. The mixture was warmed to reflux and stirred for 1 h. The reaction was cooled to 0° C. then 1.5 mL H2O, 1.5 mL 15% NaOH and 4.5 mL H2O were added sequentially to quench the reaction. The material was filtered, the residue was washed with EtOAc, and the filtrate was concentrated under reduced pressure and carried on directly to the next reaction. MS (DCl/NH3) m/z 203 (M+H)+.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one (5.87 g, 27.1 mmol) in dry tetrahydrofuran (40 mL) was treated with 1M lithium aluminum hydride in THF (81.4 mL), heated at 60° C. for 2 hours, and then allowed to cool to room temperature and stir overnight. The mixture was cooled to 0° C. and treated in succession with water (4.4 mL), tetrahydrofuran (200 mL), 15% sodium hydroxide solution (4.4 mL), and water (13.3 mL). The mixture was filtered and the filter cake was rinsed with ethyl acetate. The filtrate was concentrated under reduced pressure to provide the title compound. MS (DCI/NH3) m/z: 203 (M+H)+.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
81.4 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 8-benzyl-3-(2-propenyl)-3,8-diazabicyclo[3.2.1]octane (22.2 g, 92.7 mmol), 1,3-dimethylbarbituric acid (21.5 g, 137.0 mmol), Pd2(dba)3 (5 g, 5 mmol) and P(C6H5)3 (5.2 g, 20.0 mmol) in methylene chloride (500 mL) was heated at reflux for 16 h. The reaction was poured into 1 N HCl (250 mL) at 0° C. The aqueous acidic layer was separated and made basic with 6 N NaOH, then extracted with ethyl acetate (2×150 mL).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Benzyl-3,8-diazabicyclo[3.2.1]octane
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8-Benzyl-3,8-diazabicyclo[3.2.1]octane
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8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 4
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8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 5
8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 6
8-Benzyl-3,8-diazabicyclo[3.2.1]octane

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